2-(Ethylamino)-2-phenyl-acetonitrile hydrochloride
Overview
Description
This usually includes the compound’s systematic name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement and bonding. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Scientific Research Applications
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Crystal Structures and Spectroscopic Characterization of Synthetic Cathinones
- Application: Synthetic cathinones, including similar compounds to the one you mentioned, are being studied for their psychoactive properties. They are becoming increasingly popular as replacements for cathinones that have become illegal .
- Method: The structure of these new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
- Results: The study provided valuable insights into the structure and properties of these synthetic cathinones .
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Synthesis of 4-Amino-N-[2(diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex
- Application: The study focused on the synthesis of a complex involving a compound similar to the one you mentioned, with potential applications in the pharmaceutical industry .
- Method: The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .
- Results: The complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex .
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N,α-Diethylphenethylamine as a Designer Drug
- Application: N,α-Diethylphenethylamine (N,α-DEPEA, 2-ethylamino-1-phenylbutane, EAPB), a close chemical analog of methamphetamine, has been sold as a designer drug .
- Method: It was originally patented by Knoll Pharma as one of several analogs for pharmaceutical applications .
- Results: In animal models, these analogs showed properties of cognitive enhancement and increased pain tolerance .
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Adulterant in Nutritional Supplements
- Application: N,α-DEPEA has been found as an adulterant in biologically significant amounts in the pre-workout supplements Craze and Detonate .
- Method: It was falsely claimed to be Dendrobium extract .
- Results: The discovery led to regulatory scrutiny and the products were eventually pulled from the market .
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Forensic and Toxicology Reference Materials
- Application: Compounds similar to “2-(Ethylamino)-2-phenyl-acetonitrile hydrochloride” are used as reference materials in forensic and toxicology studies .
- Method: These compounds are used as standards to compare and identify unknown substances in forensic and toxicology laboratories .
- Results: The use of these reference materials helps in accurate identification and quantification of substances, which is crucial in forensic investigations and toxicology studies .
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Antibacterial Study of Ion-Associate Complex
- Application: A complex involving a compound similar to the one you mentioned was synthesized and studied for its antibacterial activity .
- Method: The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .
- Results: The complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex . The complex under study was examined for antibacterial activity .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It also includes appropriate handling and disposal methods.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Please note that the availability of this information depends on how extensively the compound has been studied. For less-known compounds, some of this information may not be available. If you have a specific compound in mind that is well-studied, I might be able to provide more detailed information.
properties
IUPAC Name |
2-(ethylamino)-2-phenylacetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-2-12-10(8-11)9-6-4-3-5-7-9;/h3-7,10,12H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPOJFVZYYAAKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C#N)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)-2-phenyl-acetonitrile hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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